molecular formula C17H20N4O2S B5820950 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

Numéro de catalogue B5820950
Poids moléculaire: 344.4 g/mol
Clé InChI: RCYJJPRKOGBGPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide, also known as ACTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACTB is a member of the thiadiazole family, which is known for its diverse biological activities. In

Mécanisme D'action

The exact mechanism of action of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide exerts its biological activities by modulating various signaling pathways. For example, in cancer research, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to have various biochemical and physiological effects. In cancer research, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Furthermore, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to have antiviral activity by inhibiting viral replication.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Moreover, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to be relatively safe with low toxicity in animal studies. However, one of the limitations of using 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its poor solubility in water, which may affect its bioavailability and efficacy. Therefore, appropriate solvents and delivery systems need to be developed to overcome this limitation.

Orientations Futures

There are several future directions for research on 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide. Firstly, more studies are needed to elucidate the exact mechanism of action of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in various biological processes. Secondly, further investigations are required to determine the optimal dosage and delivery systems for 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in different therapeutic applications. Thirdly, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in humans. Finally, the potential of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide as a lead compound for drug development needs to be explored further.

Méthodes De Synthèse

The synthesis of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 4-(acetylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in high yield and purity.

Applications De Recherche Scientifique

4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In cancer research, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to have antiviral activity against influenza A virus.

Propriétés

IUPAC Name

4-acetamido-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11(22)18-14-9-7-12(8-10-14)15(23)19-17-21-20-16(24-17)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYJJPRKOGBGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.